molecular formula C13H11F2N3O2 B2582057 (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone CAS No. 2034276-28-1

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone

Cat. No.: B2582057
CAS No.: 2034276-28-1
M. Wt: 279.247
InChI Key: GXEYUOSBPDCSSO-UHFFFAOYSA-N
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Description

The compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone is a synthetic organic molecule that features a unique combination of a 1,2,4-oxadiazole ring and a pyrrolidine ring attached to a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone typically involves multiple steps:

    Formation of the 1,2,4-Oxadiazole Ring: This can be achieved through the cyclization of appropriate nitrile oxides with amidoximes under mild conditions.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an intermediate containing a leaving group.

    Coupling with the Difluorophenyl Group: The final step involves coupling the oxadiazole-pyrrolidine intermediate with a difluorophenyl ketone under conditions that facilitate the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting the methanone to a methanol derivative.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the difluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, including enzymes and receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes involved in metabolic pathways or receptors that mediate cellular responses. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,4-dichlorophenyl)methanone
  • (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,4-dibromophenyl)methanone

Uniqueness

Compared to similar compounds, (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone is unique due to the presence of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets, potentially leading to improved efficacy and selectivity in therapeutic applications.

Properties

IUPAC Name

(3,4-difluorophenyl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O2/c14-10-2-1-8(5-11(10)15)13(19)18-4-3-9(6-18)12-16-7-20-17-12/h1-2,5,7,9H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEYUOSBPDCSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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